

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

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Compound of Interest

Compound Name: **2,4-Difluorophenylacetic acid**

Cat. No.: **B031560**

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2,4-Difluorophenylacetic acid (CAS No: 81228-09-3) is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the chemical, pharmaceutical, and agrochemical industries.^{[1][2]} Its value extends beyond that of a simple synthetic intermediate; the strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that researchers leverage to enhance the performance and efficacy of target molecules. This guide provides a comprehensive overview of the applications, synthesis, and technical considerations for utilizing **2,4-Difluorophenylacetic acid**, with a focus on its role in drug development and advanced material science.

The difluorophenyl moiety is particularly sought after in medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and bioavailability.^{[3][4]} The carboxylic acid functional group further enhances the molecule's utility, providing a reactive handle for derivatization and the construction of complex molecular architectures.^[1]

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in a research setting.

Property	Value	Source
CAS Number	81228-09-3	[5]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[2] [6]
Molecular Weight	172.13 g/mol	[6]
Appearance	White to off-white crystalline powder	[2]
Melting Point	115-118 °C	
Purity	≥97% (GC/HPLC)	[5]
InChI Key	QPKZIGHNRLZBCL-UHFFFAOYSA-N	
SMILES	OC(=O)Cc1ccc(F)cc1F	

Safety and Handling Summary:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[7\]](#)
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[\[7\]](#)
- Personal Protective Equipment (PPE): Recommended use of gloves, eye shields, and a dust mask (e.g., N95).[\[7\]](#)

Visualization 1: Chemical Structure of 2,4-Difluorophenylacetic Acid

Caption: Chemical structure of 2,4-Difluorophenylacetic acid (C₈H₆F₂O₂).

Primary Applications in Research and Development

The utility of 2,4-Difluorophenylacetic acid spans several key areas of chemical R&D.

Pharmaceutical Development: A Privileged Scaffold

This compound is a cornerstone intermediate in the synthesis of a wide range of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[\[2\]](#) The difluorophenyl group is a bioisosteric replacement for other functionalities, offering improved metabolic stability and binding characteristics.[\[4\]](#)

- **Anti-inflammatory Agents:** It is a precursor for novel pharmaceutical candidates with potential anti-inflammatory properties.[\[1\]](#)[\[2\]](#) For instance, derivatives like 4-(2',4'-difluorobiphenyl)-2-methylbutyric acid have been synthesized and tested for anti-inflammatory activity.[\[8\]](#)
- **Analgesic Drugs:** The scaffold is utilized in the development of new pain management therapies.[\[2\]](#)
- **Enzyme Inhibition:** Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which is crucial for elucidating biological pathways and designing targeted drug interactions.[\[2\]](#) For example, a related compound, 2,4,5-trifluorophenylacetic acid, is a key intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes.[\[9\]](#)[\[10\]](#)

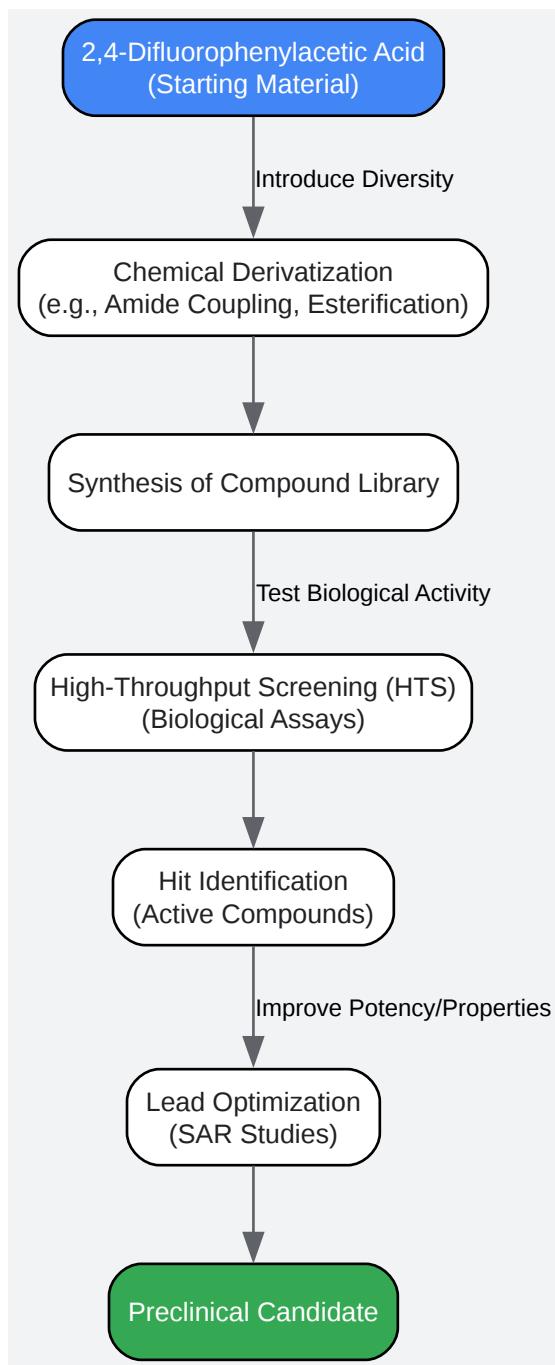
Agrochemical Research

In agricultural chemistry, **2,4-Difluorophenylacetic acid** serves as a building block for new herbicides, fungicides, and insecticides.[\[1\]](#)[\[2\]](#) The fluorine atoms can enhance the efficacy and selectivity of the active ingredient, contributing to the development of more effective crop protection solutions while managing environmental persistence.[\[2\]](#)

Advanced Materials and Niche Chemical Synthesis

Beyond life sciences, this intermediate finds application in material science for developing specialty polymers and coatings that require enhanced chemical or thermal resistance.[\[2\]](#) A notable and specific application is its use in the synthesis of nonpolar peptide nucleic acid (PNA) monomers containing fluoroaromatics (F-PNA).[\[11\]](#) These modified nucleic acid analogs have potential uses in diagnostics and genetic research.

Visualization 2: Application Workflow in Drug Discovery



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Caption: Logical workflow for utilizing **2,4-Difluorophenylacetic acid** in a drug discovery program.

Experimental Protocols and Synthetic Methodologies

The following protocols are representative of the synthesis and application of **2,4-Difluorophenylacetic acid**.

Protocol 1: Synthesis of 2,4-Difluorophenylacetic Acid via Grignard Reaction

This protocol describes a common laboratory-scale synthesis of the title compound from 2,4-difluorobenzyl bromide.

Materials:

- 2,4-Difluorobenzyl bromide (25.7 g)
- Magnesium turnings (3.0 g)
- Tetrahydrofuran (THF), anhydrous (130 mL total)
- Carbon dioxide (CO₂), gas
- Ether
- Dilute Hydrochloric Acid (HCl)
- 2 N Sodium Hydroxide (NaOH) solution
- Concentrated Hydrochloric Acid (HCl)

Step-by-Step Procedure:[12]

- Grignard Reagent Formation: To a stirred suspension of magnesium chips (3.0 g) in anhydrous THF (30 mL), slowly add a solution of 2,4-difluorobenzyl bromide (25.7 g) dissolved in 100 mL of anhydrous THF over 30 minutes. Maintain gentle reflux to sustain the reaction.
- Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes to ensure full formation of the Grignard reagent.

- Carbonation: Bubble a steady stream of dry carbon dioxide gas through the resulting Grignard reagent for 1 hour. The reaction mixture will likely become a thick slurry.
- Work-up and Extraction:
 - Evaporate the reaction mixture to dryness under reduced pressure.
 - Partition the residue between ether and dilute HCl.
 - Separate the ether phase and extract it with 2 N NaOH solution.
- Acidification and Isolation:
 - Acidify the basic aqueous extract with concentrated HCl until a precipitate forms.
 - Extract the acidified solution with ether.
 - Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **2,4-Difluorophenylacetic acid**. Further purification can be achieved by recrystallization.

Protocol 2: Application in Amide Synthesis (General Procedure)

This protocol illustrates the use of **2,4-Difluorophenylacetic acid** to form an amide, a common linkage in pharmaceutical compounds.

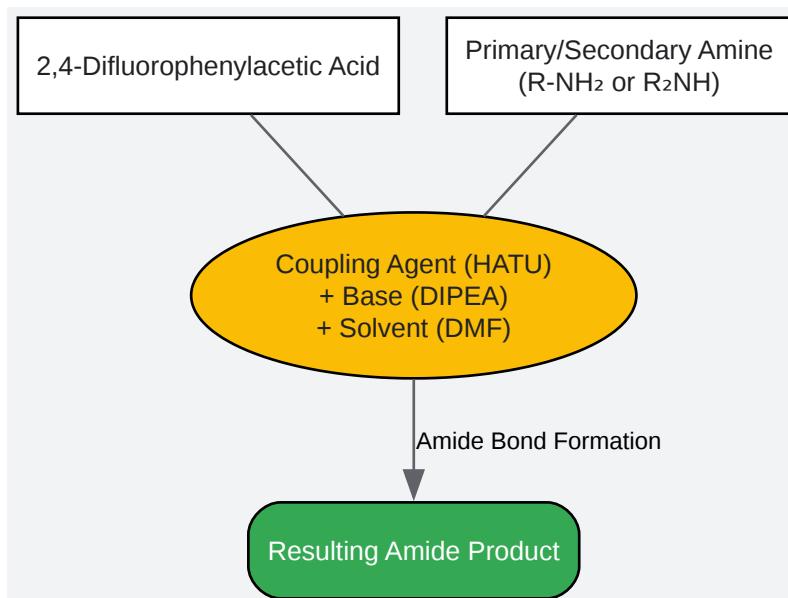
Materials:

- **2,4-Difluorophenylacetic acid** (1.0 eq)
- A primary or secondary amine (1.1 eq)
- Coupling agent (e.g., HATU, HBTU) (1.2 eq)
- Organic base (e.g., DIPEA, Triethylamine) (2.0 eq)
- Anhydrous solvent (e.g., DMF, Dichloromethane)

Step-by-Step Procedure:

- Dissolution: Under an inert atmosphere (e.g., Argon), dissolve **2,4-Difluorophenylacetic acid** (1.0 eq) and the chosen amine (1.1 eq) in the anhydrous solvent.
- Addition of Reagents: Add the organic base (2.0 eq) to the solution, followed by the coupling agent (1.2 eq).
- Reaction: Stir the mixture at room temperature for 4-12 hours.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
 - Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Visualization 3: Representative Amide Coupling Reaction

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